5-cyclopropyl-4-methyl-1,3-thiazole
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Overview
Description
5-Cyclopropyl-4-methyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl ketones with thioamides in the presence of a base, which facilitates the formation of the thiazole ring . The reaction conditions often require moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals can be employed to accelerate the reaction rates and improve selectivity. Additionally, solvent-free or green chemistry approaches are explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropyl-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activities.
4-Methylthiazole: A simpler derivative with similar chemical properties but different biological activities.
Cyclopropylthiazole: Another derivative with a cyclopropyl group, used in similar applications.
Uniqueness
5-Cyclopropyl-4-methyl-1,3-thiazole is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to molecular targets and improve its biological activity compared to other thiazole derivatives .
Properties
CAS No. |
2694744-58-4 |
---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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